molecular formula C9H7BrN2O2 B15225155 8-Bromo-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid

8-Bromo-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B15225155
M. Wt: 255.07 g/mol
InChI Key: XWCLWEWNONNAKH-UHFFFAOYSA-N
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Description

8-Bromo-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of bromine and methyl groups at specific positions on the ring system imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3-methylpyridine with formamide in the presence of a strong acid catalyst, such as sulfuric acid, to form the imidazo[1,5-a]pyridine core. Subsequent bromination at the 8-position and carboxylation at the 3-position yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the bromine atom, leading to the formation of dehalogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of this compound derivatives with oxidized side chains.

    Reduction: Formation of 6-methylimidazo[1,5-a]pyridine-3-carboxylic acid.

    Substitution: Formation of 8-substituted derivatives with various functional groups.

Scientific Research Applications

8-Bromo-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-Bromo-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom can enhance binding affinity to certain targets, while the carboxylic acid group can facilitate interactions with active sites.

Comparison with Similar Compounds

  • 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
  • 8-Chloro-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid
  • 8-Bromo-6-ethylimidazo[1,5-a]pyridine-3-carboxylic acid

Comparison: 8-Bromo-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug discovery and material science.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

8-bromo-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7BrN2O2/c1-5-2-6(10)7-3-11-8(9(13)14)12(7)4-5/h2-4H,1H3,(H,13,14)

InChI Key

XWCLWEWNONNAKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CN=C2C(=O)O)C(=C1)Br

Origin of Product

United States

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